2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Enzyme inhibition Inflammation Prostaglandin D synthase

Researchers developing hPGDS-targeted anti-inflammatory agents often face unreliable purity and undocumented bioactivity in commercial pyrazole building blocks, undermining SAR reproducibility. This compound directly addresses that gap: • Validated nanomolar hPGDS inhibitor - enables consistent SAR campaigns and target engagement assays (SPR, TSA) with reproducible inhibitory data. • ≥98% purity with a free carboxylic acid handle - supports rapid amide library synthesis and further functionalization without confounding impurities. • Multi-vendor, gram-scale availability - ensures reliable supply for lead optimization and process chemistry scale-up.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1172375-78-8
Cat. No. B1327162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
CAS1172375-78-8
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1C=C(C=N1)C
InChIInChI=1S/C8H12N2O2/c1-3-7(8(11)12)10-5-6(2)4-9-10/h4-5,7H,3H2,1-2H3,(H,11,12)
InChIKeyWVHMKGAITREJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1H-pyrazol-1-yl)butanoic acid: Sourcing & Characterization


2-(4-Methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1172375-78-8) is a heterocyclic organic compound classified as a pyrazole derivative bearing a butanoic acid side chain at the 1-position and a methyl substituent at the 4-position of the pyrazole ring. Its molecular formula is C8H12N2O2, with a molecular weight of 168.19 g/mol . This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology investigations, with particular relevance as a building block for the design of enzyme inhibitors targeting pyrazole-binding proteins [1].

Compound Type Heterocyclic pyrazole building block
Research Use Enzyme inhibitor design & synthesis intermediate
Structural Attribute 4-Methyl substitution supports target affinity studies

Specificity vs. Generic Pyrazole Analogs


It is crucial to understand that this compound is not interchangeable with other pyrazole-alkanoic acid analogs. While structurally related compounds such as 3-(1H-pyrazol-1-yl)butanoic acid (CAS 890092-84-9) or 2-(4-methyl-1H-pyrazol-1-yl)acetic acid (CAS 956364-44-6) may share the same core heterocycle, they differ in the position of the acid chain attachment, the presence of the 4-methyl group, or the length of the alkanoic acid moiety. These seemingly minor structural variations can profoundly impact critical properties such as molecular recognition, lipophilicity, and target binding kinetics . Substitution with a generic analog without rigorous validation would introduce uncontrolled variables into any experimental system or synthetic route, thereby compromising data reproducibility and the validity of the conclusions drawn [1].

Chain length variation Alkanoic acid chain length may shift lipophilicity and binding kinetics
Substitution position Pyrazole ring attachment position may alter molecular recognition
4-Methyl absence Lack of 4-methyl group may alter target binding characteristics

Quantitative Differentiation Evidence


hPGDS Inhibitory Activity vs. Simplified Analog

This compound has demonstrated measurable inhibitory activity against human hematopoietic prostaglandin D synthase (hPGDS), with a reported IC50 value of 130 nM in a biochemical assay. This provides a specific, quantitative data point for this compound. In contrast, the des-methyl analog, 2-(1H-pyrazol-1-yl)butanoic acid, has been reported to show only 70% inhibition at a substantially higher concentration of 500 μM in a related enzyme inhibition assay context, indicating a significant loss in potency [1]. The 4-methyl substitution on the pyrazole ring appears to be a critical structural feature for achieving nanomolar affinity for this class of enzymes [2].

hPGDS Inhibition
Cross-study context
Target IC₅₀ = 130 nM (hPGDS)
Comparator 70% inhib. at 500 μM (des-methyl)
Supports 4-methyl role in nanomolar hPGDS affinity
Assay conditions differ; direct comparison limited
Enzyme inhibition Inflammation Prostaglandin D synthase

2-(4-Methyl-1H-pyrazol-1-yl)butanoic acid: Application Scenarios


hPGDS Lead Optimization in Inflammation

Based on the demonstrated nanomolar inhibitory activity against hPGDS [1], this compound can be utilized as a validated starting point for structure-activity relationship (SAR) studies and lead optimization campaigns. Researchers focusing on developing novel anti-inflammatory agents, particularly for conditions involving prostaglandin D2 (PGD2) signaling, can use this compound to systematically explore modifications to the butanoic acid chain and the 4-position of the pyrazole ring. Its commercial availability at >98% purity enables consistent and reproducible SAR data generation, facilitating the rational design of more potent and selective clinical candidates.

Tool Compound for Pyrazole-Binding Enzymes

Given its specificity in potency compared to the des-methyl analog [2], this compound serves as a valuable tool compound for probing the ligand binding pockets of enzymes known to interact with pyrazole-containing ligands. It can be employed in biochemical assays, such as thermal shift assays (TSA) or surface plasmon resonance (SPR), to validate target engagement or to screen for off-target interactions. This application is particularly relevant in academic and industrial settings focused on understanding the molecular pharmacology of emerging drug targets.

Versatile Building Block for Library Synthesis

The presence of a free carboxylic acid group makes this compound a versatile building block in organic synthesis. It can be readily coupled to a vast array of amines to generate a diverse library of amide derivatives or reduced to its corresponding alcohol for further functionalization. This modularity allows chemists to rapidly explore chemical space around the 4-methylpyrazole core. Its utility as an intermediate is underscored by its availability from multiple commercial suppliers, ensuring a reliable and consistent supply chain for large-scale library production or process chemistry development.

Application
Selection Property
Validation Focus
hPGDS inhibitor SAR studies
Reported nanomolar hPGDS inhibition
In vitro potency and selectivity profiling
Pyrazole-binding enzyme probe
4-Methyl substitution-dependent inhibitory profile
Target engagement and selectivity assessment
Amide/ester library construction
Carboxylic acid handle for derivatization
Synthetic accessibility and product purity

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